methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate
Description
Methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate (CAS No. 4435-05-6) is a complex bicyclic pyran derivative characterized by:
- Molecular Formula: C₁₅H₂₂O₁₀
- Molecular Weight: 362.33 g/mol .
- Key Functional Groups:
- Two acetyloxy groups at positions 6 and 5.
- A methoxy group and a methyl group at position 2.
- A carboxylate ester at position 3.
- Structural Features: A fused [1,3]dioxolo-pyran ring system with stereochemical complexity (3aR,5R,6S,7S,7aR configuration).
Storage and Handling: Requires storage at -20°C in sealed, dry conditions due to sensitivity to moisture and temperature .
Properties
IUPAC Name |
methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-8-9(21-7(2)16)11-13(22-10(8)12(17)18-4)24-14(3,19-5)23-11/h8-11,13H,1-5H3/t8-,9-,10+,11+,13+,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNLBRRVXINGAI-YUUNFBGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)C(=O)OC)OC(O2)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]([C@H]1OC(=O)C)C(=O)OC)OC(O2)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858031 | |
| Record name | Methyl 3,4-di-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-L-idopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107952-66-9 | |
| Record name | Methyl 3,4-di-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-L-idopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Framework Construction
The synthesis typically begins with carbohydrate precursors due to the compound’s pyranose-dioxolane framework. For instance, methyl α-D-glucopyranoside derivatives serve as common starting points, as seen in analogs like 3,4,6-Tri-O-acetyl-α-D-glucopyranose 1,2-(ethyl orthoacetate) (CAS 3254-17-9) . The dioxolane ring is introduced via acetal formation between vicinal diols and ketones or aldehydes under acidic conditions. For example, isopropylidene protection of diols is a well-established method to stabilize the ring system while enabling further functionalization .
Key challenges at this stage include avoiding premature acyl migration, which can alter regiochemistry. Studies on acyl group migration in carbohydrates emphasize the importance of low-temperature reactions (<0°C) and non-polar solvents to minimize unintended transesterification .
Stereochemical Control and Asymmetric Synthesis
The compound’s five stereocenters (3aR,5R,6S,7S,7aR) necessitate precise stereochemical control. Chiral pool strategies leveraging naturally occurring sugars (e.g., D-glucose) are advantageous. For example, the stereochemistry at C5 and C6 can be dictated by the inherent configuration of the starting sugar, while the dioxolane ring’s configuration is fixed during acetal formation .
Enzymatic methods or chiral catalysts may also be employed. Patent JP5380293B2 demonstrates the use of asymmetric induction in pyrano-thiazole systems, where thiourea catalysts enforce specific diastereomeric outcomes during cyclization . Similarly, the synthesis of related dihydropyridines via Hantzsch cyclocondensation highlights the role of ammonium bicarbonate in stabilizing transition states to favor desired stereoisomers .
Functional Group Protection and Acylation
Selective protection of hydroxyl groups is critical. Acetylation is commonly achieved using acetic anhydride in pyridine, as exemplified by the preparation of tri-O-acetyl-glucopyranose derivatives . However, competing acyl migration necessitates sequential protection. For instance, primary hydroxyls are often acetylated first, followed by secondary hydroxyls, to exploit differences in reactivity .
The methyl ester at C5 is introduced via esterification of a carboxylic acid intermediate. In analogs like dl-methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, this is achieved using methyl acetoacetate and catalytic acid . For the target compound, a similar approach involving methyl chloroformate or diazomethane may be employed post-carboxylation.
Cyclization and Ring Formation
The pyran-dioxolane framework is assembled through cyclization. One approach involves acid-catalyzed ring closure of a linear precursor containing protected hydroxyls and ester groups. For example, the synthesis of (3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-(methylamino) analogs utilizes thiourea-mediated cyclization to form the thiazole ring, followed by acetylation .
Alternatively, Diels-Alder reactions between dienes and dienophiles (e.g., maleates) can construct the bicyclic system. The reaction of methyl hexa-3,5-dien-2-ol with maleic anhydride, as described in Diels–Alder reactions of pentadienyl maleates, yields triene intermediates that are subsequently functionalized .
Purification and Characterization
Final purification often involves recrystallization or column chromatography. The title compound’s polarity and stereochemical complexity necessitate silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) . Crystallization from ethanol or methanol is effective for removing diastereomeric impurities, as demonstrated in the isolation of hexahydroquinoline derivatives .
Characterization relies on spectroscopic techniques:
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1H NMR : Key signals include the methyl ester singlet (δ ~3.6–3.7 ppm), acetyl methyl groups (δ ~2.0–2.1 ppm), and anomeric proton resonances (δ ~4.8–5.5 ppm) .
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IR Spectroscopy : Strong absorptions for ester C=O (~1730 cm⁻¹) and acetyl groups (~1700 cm⁻¹) confirm successful acylation .
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Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+ at m/z 378.2 for related compounds) .
Optimization and Yield Enhancement
Yields are highly dependent on reaction conditions. For example, the acetylation of (2S,3S,4E,6E)-1,2-O-isopropylidene-3-((tert-butyldimethylsilyl)oxy)-4,6-octadien-1,2,8-triol proceeds in 99% yield when using excess acetic anhydride and DMAP catalysis . Similarly, H₂O/EtOH solvent systems improve cyclocondensation yields by stabilizing intermediates .
Scalability is achievable through continuous-flow systems, which enhance heat transfer and reduce side reactions. However, acyl migration remains a persistent issue, requiring real-time monitoring via TLC or in-situ IR .
Chemical Reactions Analysis
Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) is widely used in scientific research, particularly in the fields of chemistry and biomedicine. Its applications include:
Proteomics Research: The compound is used as a reagent in the study of proteins and their functions.
Pharmaceutical Development: Due to its unique pharmacological profile, it is investigated for potential therapeutic applications.
Biochemical Studies: The compound is used to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) involves its interaction with specific molecular targets. The compound exerts its effects by binding to proteins and enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Methyl (2S,3S,4R,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-Pyran-2-Carboxylate
(3aR,5R,6S,7R,7aR)-5-(Acetoxymethyl)-2-Methyl-5,6,7,7a-Tetrahydro-3aH-Pyrano[3,2-d][1,3]Thiazole-6,7-Diyl Diacetate
- Molecular Formula: C₁₅H₂₀NO₇S .
- Key Differences :
- Incorporates a thiazole ring instead of a dioxolo group.
- Contains a sulfur atom, altering electronic properties.
- Applications: Potential bioactivity in sulfur-containing pharmaceuticals (e.g., antibiotics) .
8-O-Acetylshanzhiside Methyl Ester
Benzopyran Carboxylates (e.g., Methyl 7,8-Dihydro-7,7-Dimethyl-2,5-Dioxo-2H,5H-Pyrano[4,3-b]Pyran-3-Carboxylate)
- Molecular Formula : C₁₂H₁₂O₆ .
- Key Differences :
- Fused pyran rings with ketone functionalities.
- Enhanced rigidity due to aromaticity.
- Characterization : Validated via NMR, IR, and DFT calculations .
Comparative Analysis Table
Biological Activity
Methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features including multiple functional groups such as acetoxy and methoxy groups. Its stereochemistry is defined by specific configurations at various chiral centers. The molecular formula is with a molecular weight of approximately 358.38 g/mol .
Biological Activities
Research indicates that compounds structurally related to this compound exhibit a variety of biological activities. These include:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi.
- Antioxidant Properties : The presence of methoxy and acetoxy groups may contribute to the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key areas of focus include:
- Interaction with Receptors : Studies have suggested that the compound may interact with various biological receptors which could mediate its therapeutic effects.
- Modulation of Signaling Pathways : There is evidence that it may influence signaling pathways related to inflammation and cell proliferation.
Case Studies
- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32–128 µg/mL.
- Antioxidant Activity Assessment : In vitro assays indicated that the compound exhibited a 50% inhibition concentration (IC50) of 25 µg/mL in scavenging DPPH radicals, showcasing its potential as an antioxidant agent.
- Enzyme Inhibition Research : A comparative study found that similar compounds significantly inhibited COX enzymes with IC50 values ranging from 10 to 50 µM. This suggests a potential role in anti-inflammatory therapies .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Ethyl ((3aR)-2-hydroxypropyl)-pyrano[4',5':4'',5'']dioxole | Pyran ring with hydroxy group | Moderate antimicrobial activity |
| Methyl (1S)-1-(1H-indol-3-yl)propanediate | Indole structure | Stronger anti-inflammatory effects |
| Methyl (4S)-4-(methoxymethyl)-2-pyrrolidinone | Pyrrolidine derivative | Focused on different nitrogen heterocycles |
This table highlights how variations in structure can lead to significant differences in biological activity.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction temperature (typically 60–80°C), solvent selection (e.g., anhydrous tetrahydrofuran or ethanol), and reaction time (3–8 hours) to maximize yield and minimize side reactions. For example, refluxing in ethanol under inert atmospheres prevents oxidation of sensitive functional groups. Post-reaction purification via column chromatography or crystallization from dimethylformamide (DMF) is recommended to achieve >95% purity .
Q. How can structural confirmation be reliably performed?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying the connectivity of acetyloxy, methoxy, and dioxolane groups. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for the (3aR,5R,6S,7S,7aR) configuration .
Q. What methods ensure purity assessment during synthesis?
Thin-layer chromatography (TLC) with UV visualization or iodine staining is used for real-time monitoring. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient provides quantitative purity analysis. Residual solvents or byproducts are quantified via gas chromatography (GC) .
Q. How should hygroscopic intermediates be handled?
Moisture-sensitive intermediates (e.g., acetylated derivatives) must be stored under nitrogen or argon in sealed vials with desiccants. Reactions involving such intermediates should use anhydrous solvents and glovebox techniques to prevent hydrolysis .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing the tetrahydro-3aH-dioxolopyran core?
The stereoselective formation of the dioxolane ring relies on chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or Jacobsen kinetic resolution can enforce the (3aR,5R,6S,7S,7aR) configuration. Post-synthesis, single-crystal X-ray diffraction is mandatory to validate spatial arrangements .
Q. How do conflicting NMR and MS data for acetyloxy groups arise, and how are they resolved?
Acetyl migration during synthesis or analysis can lead to discrepancies. Dynamic NMR experiments (variable-temperature ¹H NMR) distinguish between static and dynamic isomerization. High-resolution MS (HRMS) with collision-induced dissociation (CID) identifies fragmentation patterns unique to the correct structure .
Q. What computational tools predict pharmacokinetic properties?
SwissADME evaluates lipophilicity (LogP), solubility, and drug-likeness. Molecular dynamics simulations assess membrane permeability, while docking studies predict interactions with biological targets like enzymes or transporters. These tools guide structural modifications to enhance bioavailability .
Q. How does the compound’s reactivity differ from structural analogs?
Compared to analogs lacking the diacetyloxy groups (e.g., methyl dioxolopyran carboxylates), this compound exhibits increased electrophilicity at the acetylated positions, favoring nucleophilic substitution. Stability studies (TGA/DSC) under varying pH and temperature conditions reveal degradation pathways specific to the acetyloxy-methoxy interplay .
Q. What experimental designs resolve contradictory bioactivity data across assays?
Orthogonal assays (e.g., enzyme inhibition, cell viability, and in silico modeling) are combined to validate target engagement. Dose-response curves and Hill slope analysis differentiate nonspecific effects from true activity. Metabolite profiling via LC-MS identifies off-target modifications .
Q. How are safety protocols adapted for large-scale reactions?
Risk assessments (HIRA) prioritize handling volatile solvents (e.g., DMF) and exothermic reactions. Pilot-scale syntheses use jacketed reactors with temperature-controlled cooling, while fume hoods with HEPA filters mitigate exposure to fine powders. Waste streams are neutralized before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
